Des[5-(2-dimethylamino)ethyl] Diltiazem
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Overview
Description
Des[5-(2-dimethylamino)ethyl] Diltiazem is a heterocyclic compound that belongs to the thiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with a benzene ring and substituted with an acetoxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des[5-(2-dimethylamino)ethyl] Diltiazem typically involves multi-step reactions. One common method involves the reaction of thiomaleic anhydride with triphenylphosphine to form a key intermediate, which then undergoes further reactions with aldehydes and other reagents to yield the final product . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Des[5-(2-dimethylamino)ethyl] Diltiazem can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: The acetoxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Des[5-(2-dimethylamino)ethyl] Diltiazem has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Des[5-(2-dimethylamino)ethyl] Diltiazem involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[b][1,4]diazepin-4(5H)-one: Similar structure but with a nitrogen atom instead of sulfur.
Benzo[b][1,4]oxazepin-4(5H)-one: Contains an oxygen atom in the ring.
Benzo[b][1,4]thiazepin-4(5H)-one: Without the acetoxy and methoxyphenyl substitutions.
Uniqueness
Des[5-(2-dimethylamino)ethyl] Diltiazem is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity, selectivity, and potential therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C18H17NO4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21) |
InChI Key |
WKLRIRQZTCFCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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